molecular formula C23H23FN6 B2990882 1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946356-70-3

1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2990882
CAS No.: 946356-70-3
M. Wt: 402.477
InChI Key: WDBNDHWYRCXOIO-UHFFFAOYSA-N
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Description

The molecule is substituted at position 1 with a 2,5-dimethylphenyl group and at position 4 with a 4-(4-fluorophenyl)piperazinyl moiety. These substituents confer distinct electronic and steric properties:

The compound’s molecular formula is estimated as C23H22FN6 (analogous to ’s C23H23FN6), with a molecular weight of ~402.47 g/mol. Its structural features align with derivatives investigated for kinase inhibition (e.g., Src kinase inhibitors like PP2) and receptor-targeted therapies .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6/c1-16-3-4-17(2)21(13-16)30-23-20(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)19-7-5-18(24)6-8-19/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBNDHWYRCXOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The molecular formula is C23H23FN6C_{23}H_{23}FN_6 with a molecular weight of 402.477 g/mol. Key properties include:

PropertyValue
Molecular Weight402.477 g/mol
LogP4.353
Polar Surface Area30.87 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibiting CDK2 disrupts the cell cycle, particularly affecting the transition from the G1 phase to the S phase, which is crucial for cell proliferation. This mechanism underlies its potential as an anticancer agent.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Antidepressant-Like Effects

Piperazine derivatives, including this compound, have been explored for their potential antidepressant effects through interactions with serotonergic systems. These compounds may inhibit serotonin reuptake or modulate specific serotonin receptor subtypes, suggesting avenues for treating depression.

Analgesic Properties

The compound's structural similarity to other piperazine derivatives suggests potential analgesic activity via opioid receptor interactions. This could lead to further research into its efficacy as a pain management agent.

Antihypertensive Effects

Certain derivatives have demonstrated inhibitory activity toward T-type Ca2+^{2+} channels, indicating possible blood pressure-lowering effects without inducing reflex tachycardia. Investigating similar properties in this compound could reveal its potential as an antihypertensive agent.

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives against cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in cancer models .

Pharmacological Screening

Pharmacological evaluations have highlighted the anti-inflammatory properties of related pyrazolo[3,4-d]pyrimidines. These compounds demonstrated potent inhibition of prostaglandin synthesis at tested doses, suggesting their utility in inflammatory conditions .

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Position 1 Substituent Position 4 Substituent Key Structural Differences Reference
Target Compound 2,5-Dimethylphenyl 4-(4-Fluorophenyl)piperazinyl
1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine 3,4-Dimethylphenyl 4-(2-Fluorophenyl)piperazinyl Fluorine position on phenylpiperazine
1-(4-Methylbenzyl)-4-(4-(2-methylphenyl)piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl 4-(2-Methylphenyl)piperazinyl Benzyl vs. phenyl; methyl on piperazine phenyl
PP2 (Src kinase inhibitor) 4-Chlorophenyl, tert-butyl 1H-pyrazolo[3,4-d]pyrimidine core Bulky tert-butyl group; chlorophenyl
Benzothiazole-pyrazolo[3,4-d]pyrimidine hybrids 1,3-Benzothiazol-2-yl Varied aryl groups Benzothiazole moiety at position 1

Key Observations :

  • Fluorophenylpiperazine Position : The target compound’s 4-fluorophenyl group (para-substituted) may enhance receptor-binding affinity compared to 2-fluorophenyl analogs (), as para-substitution optimizes steric and electronic interactions with target pockets .
  • Dimethylphenyl vs. Benzyl : The 2,5-dimethylphenyl group in the target compound offers balanced lipophilicity, whereas benzyl-substituted analogs () may exhibit altered pharmacokinetics due to increased flexibility .

Pharmacological and Functional Comparisons

Inferences for the Target Compound :

  • Unlike benzothiazole hybrids (), the target compound lacks polar groups, making antimicrobial activity unlikely unless specifically tested.

Physicochemical Properties

Table 3: Estimated Properties vs. Analogs

Property Target Compound 1-(3,4-Dimethylphenyl) Analog () PP2 ()
Molecular Weight ~402.47 g/mol 402.48 g/mol 371.85 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~3.6 ~4.0 (tert-butyl effect)
Solubility Low (non-polar groups) Low Very low

Key Notes:

  • Fluorine’s electronegativity may enhance binding to aromatic residues in target proteins .

Q & A

Q. What are the standard synthetic routes for 1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

Answer: The compound’s synthesis typically involves coupling pyrazolo[3,4-d]pyrimidine scaffolds with substituted piperazines. For example, similar analogs (e.g., pyrazolo[3,4-d]pyrimidin-4-ones) are synthesized via nucleophilic substitution reactions using α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones under reflux in aprotic solvents like DMF or THF . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazolo core to piperazine derivative) and temperature control (80–100°C). Side reactions, such as over-alkylation, can be mitigated by incremental reagent addition .

Q. Which spectroscopic and chromatographic methods are validated for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assign aromatic protons (δ 6.8–8.2 ppm for pyrazolo-pyrimidine core) and piperazine NH signals (δ 2.5–3.5 ppm). Fluorine-19 NMR confirms para-fluorophenyl integration (δ -115 to -120 ppm) .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) achieve >95% purity. Retention times correlate with logP values (~3.5–4.0) .
  • Mass Spectrometry: ESI-MS in positive ion mode detects [M+H]+ peaks (expected m/z ~460–470) .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

Answer:

  • Kinase Inhibition: Screen against kinases (e.g., phosphodiesterases, tyrosine kinases) using fluorescence polarization assays. IC₅₀ values <100 nM suggest high potency .
  • Cellular Uptake: Use radiolabeled analogs (³H or ¹⁴C) in HEK293 or CHO cells. Lipophilicity (logD ~3.0) predicts membrane permeability .
  • CYP450 Metabolism: Incubate with human liver microsomes (HLMs) and monitor metabolite formation via LC-MS/MS. Piperazine moieties are prone to N-dealkylation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions between in vitro potency and in vivo efficacy?

Answer: Contradictions often arise from poor pharmacokinetic (PK) properties. For example:

  • Bioavailability: Replace the 2,5-dimethylphenyl group with hydrophilic substituents (e.g., methoxy) to enhance solubility. Analog studies show logP reductions from 4.2 to 3.3 improve Cₘₐₓ by 40% .
  • Metabolic Stability: Introduce deuterium at labile positions (e.g., piperazine methyl groups) to block CYP450-mediated oxidation. Deuterated analogs show 2–3x longer half-lives in rodent models .
  • Target Engagement: Use bioluminescence resonance energy transfer (BRET) assays to confirm target binding in live cells, addressing discrepancies between recombinant enzyme and cellular assays .

Q. What crystallographic or computational strategies elucidate binding interactions with biological targets?

Answer:

  • X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases). A study on pyrazolo[1,5-a]pyrimidine analogs revealed hydrogen bonds between the pyrimidine N3 and kinase hinge regions (distance: 2.8–3.1 Å) .
  • Molecular Dynamics (MD): Simulate binding poses using AMBER or CHARMM force fields. Fluorophenyl groups stabilize hydrophobic pockets via π-π stacking (e.g., with Phe113 in PDE5) .
  • Free Energy Perturbation (FEP): Predict affinity changes for substituent modifications. For example, replacing 4-fluorophenyl with trifluoromethyl improves ΔG by -1.2 kcal/mol .

Q. How can researchers address batch-to-batch variability in physicochemical properties during scale-up?

Answer:

  • Polymorphism Screening: Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify stable crystalline forms. Amorphous batches show 30% lower bioavailability .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates. Real-time pH control (6.5–7.0) reduces byproduct formation .
  • Purification: Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures to achieve consistent purity (>99%) .

Data Contradiction Analysis

Q. How to resolve discrepancies between high in vitro IC₅₀ values and low in vivo toxicity?

Answer:

  • Plasma Protein Binding: Measure unbound fraction (fu) using equilibrium dialysis. High protein binding (>95%) reduces free drug concentration, explaining lower toxicity despite potent in vitro activity .
  • Metabolite Profiling: Identify inactive metabolites (e.g., N-oxide derivatives) via LC-HRMS. Rapid hepatic clearance of parent compound may mask toxicity .
  • Species Differences: Compare rodent and human CYP450 isoforms. For example, murine CYP3A4 metabolizes the compound 5x faster than human isoforms, necessitating PK modeling .

Q. Why do computational docking scores fail to correlate with experimental binding affinities?

Answer:

  • Solvent Effects: Include explicit water molecules in docking simulations. Neglecting solvent displacement overestimates binding by 1–2 log units .
  • Conformational Flexibility: Use ensemble docking with multiple protein conformations. Rigid-receptor models underestimate entropy penalties for piperazine rotation .
  • Protonation States: Adjust ligand protonation (e.g., piperazine pKa ~7.1) using Poisson-Boltzmann calculations. Neutral species dominate at physiological pH, altering binding poses .

Methodological Recommendations

Q. What are best practices for optimizing reaction conditions in heterocyclic coupling?

  • Catalyst Screening: Test Pd(OAc)₂/XPhos for Buchwald-Hartwig couplings. Yields improve from 50% to 85% with 5 mol% catalyst .
  • Microwave Assistance: Reduce reaction times (2–4 hrs vs. 24 hrs) under microwave irradiation (150°C), preserving heat-sensitive fluorophenyl groups .
  • Workup: Use aqueous NaHCO₃ to quench reactions, minimizing acid-induced decomposition of the pyrazolo core .

Q. How to design analogs for improved blood-brain barrier (BBB) penetration?

  • Rule of CNS Drugs: Optimize parameters: MW <450, PSA <90 Ų, and logD 1–3. Fluorine substitution reduces PSA by 10–15 Ų .
  • P-gp Efflux Assays: Test analogs in MDCK-MDR1 cells. Piperazine N-methylation decreases efflux ratios from 8.2 to 2.5 .
  • In Vivo Imaging: Use PET tracers (e.g., ¹⁸F-labeled analogs) to quantify brain uptake in rodents .

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